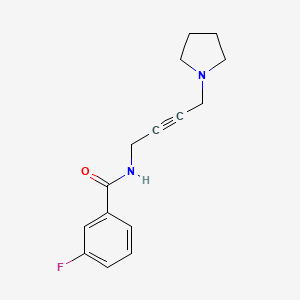
3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide” would consist of a benzene ring substituted with a fluoro group at the 3-position and an amide group at the 1-position. The amide group would be further substituted with a 4-(pyrrolidin-1-yl)but-2-yn-1-yl group .科学的研究の応用
Stereoselective Synthesis
The stereoselective synthesis of key intermediates for the development of antibiotics showcases the application of similar compounds in creating potent treatments against multidrug-resistant organisms. The synthesis involves catalytic asymmetric hydrogenation and substitution reactions, highlighting the compound's role in synthesizing medically relevant molecules (Lall et al., 2012).
Histone Deacetylase Inhibition
Research into benzamide derivatives, including compounds structurally related to 3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, has revealed potential in treating cancer through histone deacetylase inhibition. These compounds exhibit marked in vivo antitumor activity, providing a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).
Photophysical Properties
The study of benzamide-based BF2 complexes demonstrates the photophysical applications of similar compounds. These complexes emit blue fluorescence and are explored for their potential in organic materials and biological applications, illustrating the compound's versatility in materials science (Yamaji et al., 2017).
Radiosynthesis Applications
Compounds with the 3-fluoro-2-hydroxypropyl moiety, related to this compound, have been used in the radiosynthesis of clinical tracers for imaging, such as [18F]FMISO and [18F]PM-PBB3. These tracers are used for detecting hypoxia and tau pathology, respectively, showcasing the compound's relevance in advancing diagnostic imaging techniques (Ohkubo et al., 2021).
将来の方向性
The future directions for research on “3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of pharmacological properties exhibited by benzamides and their derivatives, this compound could be of interest in drug discovery and development .
特性
IUPAC Name |
3-fluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-7-5-6-13(12-14)15(19)17-8-1-2-9-18-10-3-4-11-18/h5-7,12H,3-4,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFJJUVELJVMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2654802.png)
![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)
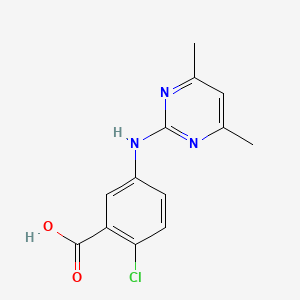
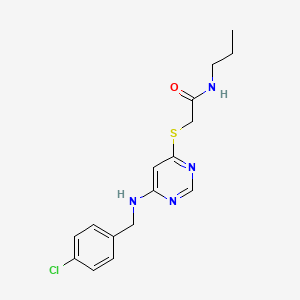
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)

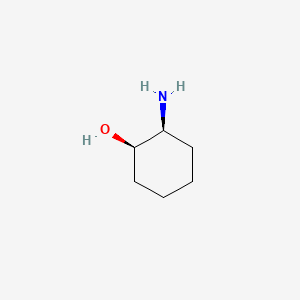
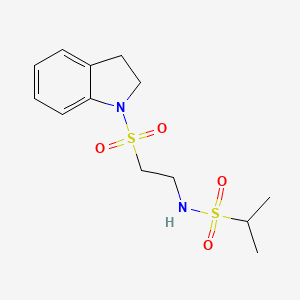

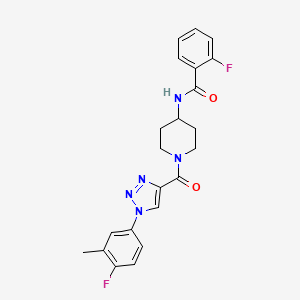
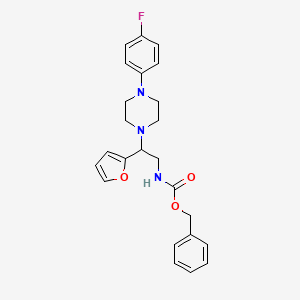
![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)

